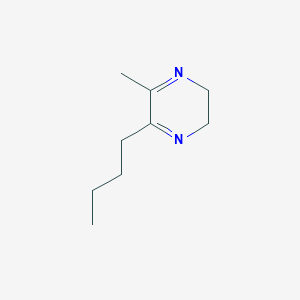

2-Butyl-5,6-dihydro-3-methylpyrazine

Description

Structure

3D Structure

Properties

CAS No. |

15986-96-6 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

5-butyl-6-methyl-2,3-dihydropyrazine |

InChI |

InChI=1S/C9H16N2/c1-3-4-5-9-8(2)10-6-7-11-9/h3-7H2,1-2H3 |

InChI Key |

PATGXOSMIGXGKT-UHFFFAOYSA-N |

SMILES |

CCCCC1=NCCN=C1C |

Canonical SMILES |

CCCCC1=NCCN=C1C |

Other CAS No. |

15986-96-6 |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies

Established Chemical Synthesis Routes

Conventional organic chemistry provides a toolkit for the construction of the pyrazine (B50134) ring system. These methods often involve the condensation of precursors followed by aromatization.

Oxidative Dehydrogenation of Dihydropyrazine (B8608421) Precursors to Aromatic Pyrazines

A common and critical step in the synthesis of many aromatic pyrazines is the dehydrogenation (oxidation) of a dihydropyrazine intermediate. nih.gov This transformation converts the saturated or partially saturated heterocyclic ring into a stable aromatic system. The general reaction involves the removal of two hydrogen atoms from the dihydropyrazine ring.

This process typically follows the initial formation of the dihydropyrazine ring via condensation. researchgate.net Various oxidizing agents can be employed to facilitate this aromatization step, including metal oxides like manganese dioxide or copper(II) oxide. nih.gov The choice of oxidant and reaction conditions can influence the yield and purity of the final pyrazine product. For instance, the dehydrogenation of 2,5-dihydropyrazine derivatives, formed from the self-coupling of β-amino alcohol derivatives, can be catalyzed by metal complexes, yielding the aromatic pyrazine and hydrogen gas as a byproduct. researchgate.netnih.gov

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmaastrichtuniversity.nl In the context of pyrazine synthesis, microwave irradiation can be applied to the condensation reactions that form the core ring structure.

For example, the synthesis of substituted pyrazines can be achieved by reacting a dicarbonyl compound, such as benzil, with a substituted ethanediamine dihydrochloride (B599025) in the presence of a base under solvent-free conditions with microwave irradiation. nih.gov This approach highlights the efficiency and environmental benefits of microwave-assisted synthesis, reducing the need for volatile organic solvents and decreasing energy consumption. nih.govmaastrichtuniversity.nl

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrazoline Synthesis

| Feature | Microwave Irradiation | Classical Heating |

|---|---|---|

| Reaction Time | 2-12 minutes | Several hours |

| Yields | Generally higher, often quantitative | Variable, often lower |

| Reaction Purity | Cleaner reactions, fewer byproducts | Prone to side reactions |

Data derived from studies on related heterocyclic syntheses, demonstrating the general advantages of microwave heating. maastrichtuniversity.nl

Regioselective Synthesis Strategies for Substituted Pyrazines

Regioselectivity refers to the control of the position at which substituents are introduced onto a molecule. In pyrazine synthesis, this is crucial for creating specific isomers with desired properties. Regioselective strategies often involve the careful choice of starting materials and reaction conditions to direct the formation of one constitutional isomer over others.

While the direct regioselective synthesis of 2-Butyl-5,6-dihydro-3-methylpyrazine is not extensively detailed in readily available literature, the principles can be understood from related heterocyclic syntheses. For instance, in the synthesis of substituted pyrazoles, the reaction of β-aminoenones with alkyl hydrazines can yield specific regioisomers with high selectivity, influenced by the steric bulk of the substituents. asm.org Similarly, the synthesis of substituted piperazines, which share a nitrogen-containing six-membered ring, has been achieved with high regioselectivity through the addition of Grignard reagents to pyrazine N-oxides. researchgate.net These strategies underscore the importance of directing groups and steric hindrance in controlling the outcome of synthetic reactions.

Condensation Reactions in Pyrazine and Dihydropyrazine Synthesis

The cornerstone of pyrazine and dihydropyrazine synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov This reaction forms the fundamental C-N bonds that create the heterocyclic ring.

To synthesize a dihydropyrazine like this compound, a common approach involves the condensation of an appropriate 1,2-diamine with a 1,2-diketone. For example, the reaction of 1,2-propanediamine with 2,3-hexanedione (B1216139) would be a logical route. The initial condensation forms a dihydropyrazine intermediate. This intermediate can either be the final product or be subsequently oxidized to the corresponding aromatic pyrazine. nih.govresearchgate.net The reaction conditions, such as pH and temperature, are critical for optimizing the yield of the desired condensation product.

Emerging Bio-Based and Enzymatic Synthesis Approaches

In response to the growing demand for natural and sustainable ingredients, bio-based synthesis methods are gaining significant attention. These approaches utilize microorganisms or isolated enzymes to produce pyrazines, often mirroring the pathways that occur in nature. mdpi.comnih.gov

Principles of Enzymatic Pyrazine and Dihydropyrazine Formation

The biosynthesis of alkylpyrazines in microorganisms, such as Bacillus subtilis, often begins with amino acids. nih.govasm.org A well-studied pathway involves the amino acid L-threonine as a precursor for the formation of 2,5-dimethylpyrazine (B89654). mdpi.comasm.org

This biosynthetic route includes a key enzymatic step followed by a series of non-enzymatic reactions:

Enzymatic Dehydrogenation : The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to form L-2-amino-acetoacetate. nih.govasm.org

Spontaneous Decarboxylation : The unstable intermediate, L-2-amino-acetoacetate, spontaneously decarboxylates to yield aminoacetone. nih.govasm.org

Condensation : Two molecules of aminoacetone can then condense to form a dihydropyrazine intermediate, specifically 3,6-dihydro-2,5-dimethylpyrazine. nih.gov

Aromatization : This dihydropyrazine can then spontaneously, in a pH-dependent reaction, dehydrogenate to form the aromatic 2,5-dimethylpyrazine. nih.gov

This pathway illustrates a fundamental principle of enzymatic pyrazine formation: an enzyme generates a key precursor (an α-aminoketone like aminoacetone), which then undergoes spontaneous chemical reactions to form the dihydropyrazine and subsequently the pyrazine ring. asm.orgnih.gov This chemo-enzymatic approach, where an enzyme mediates a key amination or oxidation step to create a reactive intermediate, is a hallmark of pyrazine biosynthesis. nih.gov Different amino acids and α-keto acids can serve as precursors, leading to the wide variety of substituted pyrazines found in nature. nih.gov

Table 2: Key Steps in the Biosynthesis of 2,5-Dimethylpyrazine

| Step | Reactant(s) | Product(s) | Catalyst |

|---|---|---|---|

| 1 | L-Threonine | L-2-amino-acetoacetate | L-threonine-3-dehydrogenase (TDH) |

| 2 | L-2-amino-acetoacetate | Aminoacetone, CO₂ | Spontaneous (Non-enzymatic) |

| 3 | 2 x Aminoacetone | 3,6-dihydro-2,5-dimethylpyrazine | Spontaneous (Non-enzymatic) |

| 4 | 3,6-dihydro-2,5-dimethylpyrazine | 2,5-dimethylpyrazine | Spontaneous (Non-enzymatic) |

Based on the pathway described in Bacillus subtilis. nih.govmdpi.comasm.org

Role of Aminotransferases and Decarboxylases in Biosynthesis

The biosynthesis of pyrazine rings is intricately linked to amino acid metabolism, where aminotransferases and decarboxylases play a pivotal role. researchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are fundamental in providing the necessary precursors for pyrazine formation. frontiersin.orgebi.ac.uk

Aminotransferases (ATAs) , also known as transaminases, catalyze the transfer of an amino group from an amino acid to an α-keto acid. frontiersin.orgnih.gov This reaction is a key step in generating new amino acids and α-keto acids that can serve as building blocks for more complex molecules, including pyrazines. The mechanism involves the formation of a Schiff base between the PLP coenzyme and the amino acid substrate, facilitating the amino group transfer. nih.gov In the context of pyrazine biosynthesis, aminotransferases supply the crucial nitrogen atoms that are incorporated into the heterocyclic ring. researchgate.net

Decarboxylases are enzymes that catalyze the removal of a carboxyl group from an amino acid or other organic acid, typically producing an amine and carbon dioxide. frontiersin.org Aromatic L-amino acid decarboxylases, for instance, are involved in various metabolic pathways. frontiersin.org The decarboxylation of amino acids generates amines that can react with α-dicarbonyl compounds—products of sugar degradation or amino acid metabolism—to form pyrazine precursors through condensation and cyclization reactions. researchgate.net The PLP coenzyme acts as an electron sink, stabilizing the intermediate carbanion formed during decarboxylation. frontiersin.org

Together, these enzymes generate a pool of amine and carbonyl precursors from cellular metabolism. The subsequent non-enzymatic Strecker degradation of amino acids can also contribute to this precursor pool, leading to the formation of alkylpyrazines. researchgate.net

Microbial Fermentation Pathways for Pyrazines

Microbial fermentation is a significant source of naturally derived pyrazines and is considered a valuable alternative to chemical synthesis. nih.gov Various microorganisms, particularly bacteria from the genus Bacillus, are known pyrazine producers. researchgate.netup.ac.za

The formation of pyrazines during fermentation is a complex process involving precursors from both amino acid and carbohydrate metabolism. researchgate.net Key pathways include:

Glycolytic Pathway: This pathway provides α-dicarbonyl compounds, such as acetoin (B143602), which are essential precursors for the pyrazine backbone. researchgate.netnih.gov

Amino Acid Metabolism: This provides the nitrogen source, primarily through ammonia (B1221849) or amino groups from amino acids like L-threonine. researchgate.netresearchgate.net

Bacillus subtilis, a bacterium commonly found in fermented foods like natto, is a well-studied producer of alkylpyrazines. nih.govresearchgate.net Strains of B. subtilis have been shown to produce significant quantities of compounds like 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine (B1682967). nih.govresearchgate.net The production can be enhanced by supplementing the fermentation medium with specific precursors. For example, the addition of L-threonine promotes the formation of 2,5-dimethylpyrazine, while acetoin stimulates the production of tetramethylpyrazine. nih.govresearchgate.net

Fungi, such as species from the genus Penicillium, have also been identified as potential pyrazine producers, although they are generally considered less prominent than bacteria. up.ac.za The specific pyrazine profile produced by these microorganisms can be influenced by the composition of the growth media. up.ac.za For instance, different media can lead to the production of pyrazines associated with nutty, meaty, or caramel (B1170704) and chocolate flavors. up.ac.za

The table below summarizes pyrazine production by different microbial strains and the influence of precursors.

| Microbial Strain | Precursor(s) Added | Major Pyrazine(s) Produced | Total Concentration (approx.) |

| Bacillus subtilis (BcP21) | L-threonine, Acetoin | 2,3,5,6-Tetramethylpyrazine | 560 mg/L |

| Bacillus subtilis (BcP40) | L-threonine, Acetoin | 2,3,5,6-Tetramethylpyrazine | 320 mg/L |

| Bacillus subtilis IFO 3013 | L-threonine, Acetoin | 2,5-Dimethylpyrazine, Tetramethylpyrazine | Not specified |

| Penicillium purpurogenum | None specified | 3-isobutyl-2-methoxypyrazine (MIBP) | 2.15 µg/L |

This table is generated based on data from scientific studies on microbial pyrazine production. nih.govup.ac.zaresearchgate.net

Comparative Analysis of Synthetic Efficiencies (Chemical vs. Enzymatic)

The synthesis of pyrazines can be achieved through traditional chemical methods or through biocatalytic (enzymatic) approaches. Each method presents distinct advantages and disadvantages in terms of efficiency, selectivity, and environmental impact.

Chemical Synthesis: Traditional chemical synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. researchgate.net While effective for producing a wide range of pyrazine derivatives, these methods can suffer from drawbacks:

Harsh Reaction Conditions: Often require high temperatures and pressures.

Low Selectivity: Can lead to the formation of multiple isomers and by-products, necessitating complex purification steps.

Environmental Concerns: May use hazardous reagents and solvents.

Enzymatic Synthesis: Biocatalytic methods, particularly those using enzymes like aminotransferases (ATAs), offer a greener and more efficient alternative. nih.govnih.gov A chemo-enzymatic approach can involve the ATA-catalyzed amination of an α-diketone to form an α-amino ketone intermediate. This intermediate can then spontaneously dimerize and oxidize to form the pyrazine product. nih.gov

Key advantages of enzymatic synthesis include:

High Selectivity: Enzymes can exhibit high regio- and stereoselectivity, leading to the formation of a single desired product and reducing impurities. nih.gov

Mild Reaction Conditions: Reactions are typically carried out at lower temperatures and pressures in aqueous media. nih.gov

Environmental Friendliness: Reduces the need for hazardous chemicals and organic solvents, aligning with the principles of green chemistry. nih.gov

The following table provides a comparative overview of the two synthetic approaches.

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Reaction Conditions | Often harsh (high temp/pressure) | Mild (lower temp/pressure, aqueous) |

| Selectivity | Can be low, leading to isomers/by-products | High regioselectivity and stereoselectivity |

| Product Purity | Often requires extensive purification | High purity, sometimes requires minimal purification |

| Environmental Impact | Higher potential for hazardous waste | "Greener" approach with less waste |

| Catalyst | Metal catalysts or acid/base catalysts | Enzymes (e.g., Aminotransferases) |

This table compares general characteristics of chemical and enzymatic synthesis routes for pyrazines. researchgate.netnih.govnih.gov

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems for Dihydropyrazine Derivatives

For the industrial-scale production of dihydropyrazine derivatives and other related compounds, continuous flow reactor systems offer significant advantages over traditional batch reactors. researchgate.netmdpi.com A continuous flow reactor, also known as a plug flow reactor (PFR), allows for reagents to be constantly fed into the reactor, with the product mixture continuously flowing out. mdpi.comgoogleapis.com

This technology is particularly well-suited for chemical production due to several key benefits:

Enhanced Safety and Control: The small internal volume of microreactors or flow systems allows for superior control over reaction parameters like temperature and pressure. This minimizes the risk of runaway reactions, especially for highly exothermic processes. researchgate.netrsc.org

Increased Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, leading to faster reaction rates and often higher product yields compared to batch processes. nih.govmdpi.com

Scalability and Automation: Scaling up production is more straightforward, often by running multiple reactors in parallel or by extending the operation time. These systems can be fully automated, reducing manual labor and improving process consistency. researchgate.net

Continuous flow systems have been successfully applied to synthesize various heterocyclic compounds. For example, the synthesis of tetrahydropyridopyrazine derivatives has been achieved using a continuous flow hydrogenation reactor, which combines in-situ hydrogen generation with a catalyst cartridge. researchgate.net Similarly, the enzymatic synthesis of pyrazinamide (B1679903) derivatives has been demonstrated in a continuous-flow system, achieving high yields in significantly shorter reaction times compared to batch methods. nih.gov These examples underscore the potential of continuous flow technology for the efficient, safe, and scalable industrial production of this compound and related dihydropyrazine derivatives.

Chemical Reactivity and Derivatization of 2 Butyl 5,6 Dihydro 3 Methylpyrazine

Transformation to Aromatic Pyrazines

The conversion of the 5,6-dihydropyrazine ring to a fully aromatic pyrazine (B50134) system is a key transformation, leading to a more stable, conjugated structure. This process fundamentally involves the removal of two hydrogen atoms from the C5 and C6 positions.

Dehydrogenation Mechanisms and Conditions

The dehydrogenation of 2-butyl-5,6-dihydro-3-methylpyrazine to its aromatic counterpart, 2-butyl-3-methylpyrazine, can be achieved through several mechanisms, primarily involving catalytic methods. While direct studies on this specific compound are not extensively detailed in the available literature, analogies can be drawn from the dehydrogenation of similar heterocyclic systems.

One plausible mechanism involves acceptorless dehydrogenative coupling , a process that has been demonstrated for the synthesis of pyrazines from β-amino alcohol derivatives. acs.org In a related synthetic pathway, a 2,5-dihydropyrazine intermediate is formed and subsequently undergoes rapid metal-catalyzed dehydrogenation to the aromatic pyrazine. acs.org This suggests that transition metal catalysts are effective in facilitating the removal of hydrogen to form the stable aromatic ring.

Catalytic dehydrogenation in the vapor phase is another established method for converting saturated nitrogen heterocycles to their aromatic forms. For instance, piperazines can be dehydrogenated to pyrazines using catalysts such as iron, cobalt, nickel, copper, or their oxides at elevated temperatures. google.com This process involves passing the vaporized substrate over a heated catalyst bed. google.com

The general conditions for such dehydrogenation reactions are summarized in the table below, based on analogous transformations.

| Catalyst System | Substrate Type | Temperature Range (°C) | Key Features |

| Manganese Pincer Complexes | β-Amino Alcohols (leading to dihydropyrazines) | 150 | Atom-economical, generates H₂ and water as byproducts. acs.org |

| Iron, Cobalt, Nickel, Copper Oxides | Piperazines | 350-450 | Vapor-phase reaction, suitable for continuous processes. google.com |

Further Chemical Modifications of the Dihydropyrazine (B8608421) Ring

The dihydropyrazine ring in this compound is susceptible to a range of chemical modifications, including oxidation, reduction, and electrophilic substitution at the nitrogen atoms.

Oxidation Reactions Leading to Pyrazine N-oxides

The nitrogen atoms in the dihydropyrazine ring can be oxidized to form N-oxides. While direct oxidation of this compound is not specifically documented, the oxidation of related pyrazine and dihydropyrazine compounds provides insight into potential synthetic routes. For example, the biosynthesis of dihydropyrazine N,N'-dioxides has been observed in Pseudomonas species, indicating that such transformations are feasible. nih.govacs.orgnih.gov

In a chemical synthesis context, peroxy acids are common reagents for the N-oxidation of heterocyclic compounds. The oxidation of a dichloropyrazine derivative to its corresponding di-N-oxide has been successfully achieved using trifluoroperacetic acid. psu.edu This suggests that similar reagents could be employed for the oxidation of this compound, likely leading to a mono- or di-N-oxide depending on the reaction conditions.

The general reaction for the N-oxidation of a dihydropyrazine is presented below:

Reduction Reactions to Saturated Pyrazine Forms

The 5,6-dihydropyrazine ring can be further reduced to a fully saturated piperazine (B1678402) ring. This transformation is typically achieved through catalytic hydrogenation. The electrochemical reduction of pyrazines is known to produce 1,4-dihydropyrazines, which are intermediates that can be further reduced. cdnsciencepub.com

More conventional methods involve the use of transition metal catalysts. For instance, iridium-catalyzed hydrogenation has been effectively used for the synthesis of chiral piperazines from pyrazines. nih.gov Furthermore, rhodium-on-carbon has been demonstrated as an effective catalyst for the electrocatalytic hydrogenation of pyrazines to piperazines at ambient temperature and pressure. acs.org A patent also describes the catalytic hydrogenation of a dihydroxy ethyl piperazine derivative to piperazine or alkylpiperazine using catalysts based on copper, nickel, or cobalt. google.com These examples indicate that catalytic hydrogenation is a robust method for the saturation of the pyrazine ring system.

| Catalyst | Reagent | Conditions | Product |

| Iridium Complex | H₂ | Not specified | Chiral Piperazines nih.gov |

| Rhodium on Carbon | H₂ (electrogenerated) | Ambient temperature and pressure | Piperazines acs.org |

| Copper, Nickel, or Cobalt | H₂ | 150-300 °C | Piperazines and Alkylpiperazines google.com |

Electrophilic Substitution Reactions at Nitrogen Atoms

The nitrogen atoms of the dihydropyrazine ring, being Lewis bases, are potential sites for electrophilic attack. While direct electrophilic substitution on this compound is not well-documented, reactions of analogous N-heterocycles provide a basis for predicting its reactivity.

Alkylation and acylation are two primary types of electrophilic substitution that can occur at the nitrogen atoms. The alkylation of N,N'-bis(trimethylsilyl)-1,4-dihydropyrazines with aldehydes in the presence of a fluoride (B91410) source serves as a method for introducing alkyl groups onto the pyrazine ring system. researchgate.net This suggests that the nitrogen atoms in this compound could potentially be alkylated using suitable alkylating agents, although the reactivity would be influenced by the existing alkyl substituents.

Similarly, acylation of the nitrogen atoms is a plausible transformation. Acyl-1,4-dihydropyridines have been utilized as acylation reagents for other N-heterocycles, highlighting the potential for such reactions within this class of compounds. mdpi.com

Application as Synthetic Building Blocks

This compound and related dihydropyrazines can serve as valuable intermediates in organic synthesis. Their ability to undergo aromatization provides a straightforward route to highly substituted pyrazines, which are themselves important components in flavor chemistry and pharmaceuticals.

Furthermore, the dihydropyrazine core has been explored as a scaffold for biologically active molecules. Various substituted dihydropyrazines have been synthesized and investigated for their potential antimicrobial and anticancer activities. trp.org.in This suggests that this compound could be used as a starting material for the synthesis of more complex, biologically active compounds through modification of the ring or the alkyl substituents.

The reactivity of the dihydropyrazine ring allows for the introduction of new functional groups, which can then be used to construct larger molecular architectures. For example, the nitrogen atoms can be functionalized, and the carbon backbone can potentially be modified, making these compounds versatile building blocks in synthetic chemistry.

Precursors for Complex Heterocyclic Architectures

The utility of this compound as a foundational precursor for constructing more complex heterocyclic architectures is a subject of specialized research. Dihydropyrazines, as a class of compounds, possess inherent reactivity that allows for their elaboration into a variety of more complex structures. The reactivity of the dihydropyrazine ring, characterized by the endocyclic imine C=N bond and the enamine-like properties, provides synthetic handles for further chemical transformations.

While direct and extensive literature on this compound as a precursor is not widespread, the general reactivity of 2,3-dialkyl-5,6-dihydropyrazines suggests its potential in organic synthesis. The imine functionality is susceptible to nucleophilic attack, and the adjacent methylene (B1212753) groups in the dihydro portion of the ring can potentially be functionalized. These properties make such compounds potential candidates for building blocks in the synthesis of novel heterocyclic systems. For instance, reactions that target the C=N bond could lead to the introduction of new ring systems fused to the dihydropyrazine core.

Research into related heterocyclic systems, such as 5,6-unsubstituted 1,4-dihydropyridines, has shown their participation in cycloaddition reactions to form unique polycyclic nitrogen-containing heterocycles. For example, the formal [2+2] cycloaddition of 1,4-dihydropyridines with acetylenedicarboxylates yields 2-azabicyclo[4.2.0]octa-3,7-dienes. This reactivity highlights the potential for dihydropyrazine systems to undergo similar transformations, thereby serving as synthons for intricate molecular scaffolds.

Further derivatization can also be envisioned through reactions involving the alkyl substituents. The methyl and butyl groups attached to the dihydropyrazine ring could potentially undergo reactions such as lithiation followed by electrophilic quench, allowing for the introduction of a wide range of functional groups. These functionalized derivatives could then be used in subsequent cyclization reactions to form more elaborate heterocyclic structures.

Formation of Dihydropyrazine-Fused Systems (e.g., Porphyrin Dimers)

The integration of dihydropyrazine units into larger, fused heterocyclic systems represents an advanced application of their chemical reactivity. The formation of dihydropyrazine-fused systems, such as those involving porphyrin dimers, is a highly specialized area of synthetic chemistry. Porphyrins and their derivatives are of significant interest due to their unique photophysical and electrochemical properties, and the fusion of other heterocyclic moieties can modulate these characteristics.

The general approach to creating such fused systems often involves a multi-step synthesis. This would typically begin with the preparation of a dihydropyrazine derivative bearing reactive functional groups. These groups would be chosen to be complementary to functional groups on a porphyrin precursor. A subsequent cyclization or condensation reaction would then be employed to form the fused architecture.

The inherent structure of this compound, with its alkyl-substituted dihydropyrazine core, could be modified to incorporate functionalities suitable for fusion reactions. For example, the alkyl side chains could be functionalized with groups capable of participating in palladium-catalyzed cross-coupling reactions, a common strategy for linking aromatic and heterocyclic rings. Alternatively, the dihydropyrazine ring itself could be a target for annulation reactions, where a new ring is built onto one of the existing faces of the molecule.

Advanced Analytical Characterization Techniques for 2 Butyl 5,6 Dihydro 3 Methylpyrazine

Chromatographic Separation and Isolation Methods

Chromatographic techniques are fundamental to isolating 2-Butyl-5,6-dihydro-3-methylpyrazine from other volatile and non-volatile compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is often dictated by the sample matrix and the analytical objective.

While less common than GC for volatile pyrazine (B50134) analysis, HPLC is a valuable tool, especially for less volatile derivatives or when derivatization is employed. tut.ac.jp Method development for this compound would involve a systematic optimization of several key parameters to achieve adequate separation and resolution. molnar-institute.com

The process typically begins with the selection of an appropriate stationary phase. A reversed-phase column, such as a C18, is a common starting point for many organic molecules. nih.gov The mobile phase composition, a mixture of an aqueous component (like water with a buffer or acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is then optimized. tut.ac.jpsielc.com Gradient elution, where the solvent composition is changed over the course of the analysis, is often employed to effectively separate compounds with a range of polarities. nih.gov

Further optimization involves adjusting the column temperature, which can influence retention times and peak shapes, and the flow rate of the mobile phase. mostwiedzy.pl The detector wavelength must also be selected to maximize the signal for the analyte; for pyrazines, UV detection is common. sigmaaldrich.com The goal of this multi-parameter optimization is to develop a robust method with good peak shape, resolution from interfering compounds, and a reasonable analysis time. mostwiedzy.pl

Table 1: Illustrative HPLC Method Parameters for Dihydropyrazine (B8608421) Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the HPLC analysis of a dihydropyrazine compound like this compound, based on general practices for similar analytes.

GC-MS is the most widely applied technique for the analysis of volatile and semi-volatile compounds like this compound, owing to its high sensitivity and specificity. researchgate.netnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification. uii.ac.id

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as a DB-5 or DB-WAX, is typically used. nih.gov The oven temperature is programmed to start at a low temperature and gradually increase, allowing for the separation of compounds with a wide range of volatilities. nih.gov The separated compounds are then introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. nih.gov The resulting mass spectrum can be compared to spectral libraries for identification. japsonline.com

Quantification is often achieved using an internal standard, a compound with similar chemical properties to the analyte that is added to the sample in a known concentration. nih.gov Stable isotope dilution analysis (SIDA) is a highly accurate quantification technique that utilizes an isotopically labeled version of the analyte as the internal standard. researchgate.netacs.org

Table 2: Typical GC-MS Parameters for Alkylpyrazine Analysis

| Parameter | Condition |

| Column | DB-WAX, 60 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 40 °C (2 min), ramp to 240 °C at 5 °C/min, hold for 10 min |

| Injector Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| MS Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-350 amu |

This table outlines a general set of GC-MS conditions that could be adapted for the analysis of this compound, based on established methods for similar volatile compounds.

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for differentiating it from its isomers.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the complete elucidation of a molecule's structure. nih.gov For this compound, 1H NMR would reveal the number of different types of protons and their connectivity through spin-spin coupling. 13C NMR would provide information on the number and types of carbon atoms.

Two-dimensional (2D) NMR techniques are particularly powerful for complex structures. nih.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon. libretexts.orgcolumbia.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton and differentiating between isomers. libretexts.orgyoutube.com For instance, HMBC can distinguish between this compound and its isomers by revealing the long-range couplings between the butyl group protons and the pyrazine ring carbons.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| Methyl (on ring) | ~2.1 | ~19 |

| Butyl-CH2 (alpha) | ~2.5 | ~35 |

| Butyl-CH2 (beta) | ~1.6 | ~31 |

| Butyl-CH2 (gamma) | ~1.4 | ~22 |

| Butyl-CH3 | ~0.9 | ~14 |

| Ring-CH2 (C5) | ~3.3 | ~45 |

| Ring-CH2 (C6) | ~3.0 | ~48 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs and should be confirmed by experimental data. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. researchgate.net Unlike low-resolution mass spectrometry which provides the nominal mass (an integer), HRMS can measure the mass of an ion to several decimal places. algimed.com This high mass accuracy allows for the calculation of a unique elemental formula, which is invaluable for confirming the identity of a compound. uci.edu

For this compound (C9H16N2), the exact mass can be calculated. An experimentally determined mass that is within a few parts per million (ppm) of the theoretical mass provides strong evidence for the proposed molecular formula. algimed.com This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Table 4: Theoretical Exact Mass for HRMS Analysis

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C9H16N2 | 152.1313 |

Sample Preparation Methodologies for Dihydropyrazine Analysis in Complex Matrices

The analysis of this compound in complex matrices like food often requires a sample preparation step to extract and concentrate the analyte and to remove interfering substances. dphen1.com The choice of technique depends on the nature of the sample and the analytical method to be used. chromatographyonline.com

For volatile compounds like dihydropyrazines, headspace techniques are particularly suitable. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds. scispace.comnih.govresearchgate.net The fiber is then desorbed in the injector of a GC-MS. The selection of the fiber coating is critical for the selective extraction of the target analytes. nih.gov

Solid-Phase Extraction (SPE) is another common technique used for cleanup and concentration. chromatographyonline.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds can be washed away, and the analyte can then be eluted with a small volume of a suitable solvent.

For liquid samples, Liquid-Liquid Extraction (LLE) or its miniaturized version, Liquid-Phase Microextraction (LPME), can be used to partition the analyte from the sample matrix into an immiscible organic solvent. iranarze.ir Matrix Solid-Phase Dispersion (MSPD) is a technique that is well-suited for solid or semi-solid samples, as it combines homogenization and extraction in a single step. iranarze.ir

Table 5: Comparison of Sample Preparation Techniques for Dihydropyrazine Analysis

| Technique | Principle | Advantages | Disadvantages |

| HS-SPME | Adsorption of volatiles onto a coated fiber in the headspace. | Solvent-free, simple, sensitive. | Fiber lifetime can be limited, matrix effects can occur. |

| SPE | Partitioning of analyte between a solid sorbent and a liquid sample. | Good for cleanup and concentration, wide range of sorbents available. | Can be time-consuming, may require solvent evaporation. |

| LLE/LPME | Partitioning of analyte between two immiscible liquid phases. | Simple and effective for liquid samples. | Can be labor-intensive and use significant amounts of organic solvents (LLE). |

| MSPD | Blending of the sample with a solid support and elution with a solvent. | Suitable for solid and semi-solid samples, combines extraction and cleanup. | Can be more complex to optimize. |

Natural Occurrence and Biosynthetic Pathways

Occurrence in Biological Matrices

Presence in Fermented and Thermally Processed Biomaterials:

Scientific analysis has confirmed the presence of the related aromatic compound, 2-butyl-3-methylpyrazine, in thermally processed foods. Specifically, it has been identified as a volatile component in roasted peanuts, contributing to the characteristic nutty and roasted aroma. While the direct detection of 2-Butyl-5,6-dihydro-3-methylpyrazine in specific fermented products is less commonly reported in literature, the formation of various alkylpyrazines is a well-documented phenomenon in fermented soybeans, such as in the production of miso and natto. The microbial activity during fermentation, particularly by species such as Bacillus subtilis, creates a rich environment of precursor molecules that can lead to the formation of a diverse array of pyrazines.

The following table summarizes the occurrence of the related compound, 2-butyl-3-methylpyrazine, in a thermally processed biomaterial.

| Food Matrix | Compound Identified | Processing Method |

| Roasted Peanuts | 2-Butyl-3-methylpyrazine | Roasting |

Formation Dynamics During Processing and Biological Transformations

The formation of this compound is a dynamic process influenced by various factors during thermal processing and fermentation. The concentration of this and other pyrazines can change significantly with variations in temperature, heating time, pH, and the availability of precursor molecules. During the roasting of peanuts, for instance, the formation of pyrazines is a key part of the flavor development process, with their concentrations increasing as the roasting progresses.

In fermented foods, the metabolic activity of microorganisms is the primary driver of pyrazine (B50134) formation. The enzymatic breakdown of proteins and carbohydrates releases a pool of amino acids and sugars that serve as the building blocks for these aromatic compounds. The specific strains of microorganisms used in fermentation can influence the profile of pyrazines produced, leading to the distinct flavors of different fermented products.

Elucidation of Biosynthetic Pathways for Pyrazines and Dihydropyrazines

The formation of pyrazines and their dihydro- intermediates is a complex process primarily attributed to the Maillard reaction, a non-enzymatic browning reaction. However, enzymatic pathways also play a crucial role in generating the necessary precursors.

Contribution of Maillard Reaction Pathways

The Maillard reaction is a cornerstone of flavor chemistry and is the principal pathway for the formation of this compound. This reaction cascade is initiated by the condensation of a reducing sugar with an amino compound, typically an amino acid. The subsequent series of reactions, including the Strecker degradation of amino acids, leads to the formation of α-aminocarbonyl intermediates.

The key step in the formation of the dihydropyrazine (B8608421) ring is the condensation of two α-aminocarbonyl molecules. For this compound, this would involve the condensation of two different α-aminocarbonyl compounds, one bearing a butyl side chain and the other a methyl side chain. The resulting dihydropyrazine can then be oxidized to its more stable aromatic pyrazine counterpart.

Precursors from Amino Acid Metabolism (e.g., L-threonine, leucine (B10760876), alanine)

The specific alkyl substituents on the dihydropyrazine ring are derived from the side chains of the precursor amino acids. The formation of this compound likely involves the contribution of at least two different amino acids.

Based on the structures of the side chains, the following amino acids are the most probable precursors:

L-isoleucine: The Strecker degradation of L-isoleucine yields 2-methylbutanal, which can be a precursor to the butyl group. More directly, the α-keto acid of isoleucine, α-keto-β-methylvaleric acid, can undergo reactions to form an α-aminocarbonyl compound with a butyl side chain.

L-alanine: The Strecker degradation of L-alanine produces acetaldehyde, which can contribute to the formation of a methyl-substituted α-aminocarbonyl intermediate. The direct precursor from alanine (B10760859) is pyruvic acid (an α-keto acid).

The following table outlines the likely amino acid precursors and the corresponding intermediates for the formation of this compound.

| Amino Acid Precursor | Corresponding α-Keto Acid | Strecker Aldehyde | Resulting α-Aminocarbonyl Intermediate |

| L-Isoleucine | α-Keto-β-methylvaleric acid | 2-Methylbutanal | α-Aminocarbonyl with butyl side chain |

| L-Alanine | Pyruvic acid | Acetaldehyde | α-Aminocarbonyl with methyl side chain |

Role of Specific Enzyme Systems (e.g., Aminotransferase-Mediated Pathways)

While the Maillard reaction itself is non-enzymatic, the generation of the necessary precursors, particularly α-keto acids, is heavily reliant on enzymatic processes within biological systems. Aminotransferases, also known as transaminases, are a key class of enzymes involved in this process. frontiersin.org

These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid, a process known as transamination. frontiersin.org This reaction is fundamental to amino acid metabolism and results in the formation of a new amino acid and a new α-keto acid. For example, the transamination of L-isoleucine and L-alanine, catalyzed by specific aminotransferases, yields their corresponding α-keto acids: α-keto-β-methylvaleric acid and pyruvic acid, respectively.

These α-keto acids are then critical substrates for the Strecker degradation pathway within the Maillard reaction, where they are converted into Strecker aldehydes. These aldehydes, along with other reactive carbonyl species, are essential for the formation of the α-aminocarbonyl intermediates that ultimately condense to form the this compound ring. Therefore, aminotransferase-mediated pathways are a crucial initial step in the biological production of the precursors required for the synthesis of this dihydropyrazine.

Microbial Biotransformations and Strain Identification

The biosynthesis of alkylpyrazines is a complex process influenced by the microbial strain, substrate availability, and fermentation conditions. Several bacterial species have been identified as potent producers of various alkylpyrazines, with research primarily centered on the genera Bacillus and Corynebacterium. researchgate.net These microorganisms are believed to synthesize pyrazines through pathways involving amino acid precursors. researchgate.net

Detailed investigations into the biosynthesis of 2,5-dimethylpyrazine (B89654) by Bacillus subtilis have revealed that L-threonine serves as a key precursor. nist.gov The proposed pathway involves the enzymatic conversion of L-threonine to α-amino-β-ketobutyrate, which then undergoes spontaneous decarboxylation to form aminoacetone. Two molecules of aminoacetone can then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to yield 2,5-dimethylpyrazine.

Similarly, the production of 2,3,5,6-tetramethylpyrazine (B1682967) has been extensively studied in Bacillus subtilis. This process is understood to begin with the precursor acetoin (B143602), which is derived from pyruvate. Two molecules of acetoin, upon amination, are thought to condense to form the tetramethylpyrazine ring. Engineered strains of Corynebacterium glutamicum have also been developed for the high-titer production of 2,3,5,6-tetramethylpyrazine, further highlighting the role of this bacterium in pyrazine synthesis.

While direct evidence for the microbial production of this compound is lacking, it can be hypothesized that its biosynthesis would involve precursors that contribute the butyl and methyl side chains. Potential precursors could include amino acids such as leucine or isoleucine for the butyl group and alanine or threonine for the methyl group. The specific microbial strains and enzymatic machinery capable of catalyzing such a condensation remain to be identified.

The following tables summarize the findings for well-documented alkylpyrazines, which may offer insights into the potential microbial synthesis of this compound.

Table 1: Microbial Strains Identified in the Production of Various Alkylpyrazines

| Microbial Strain | Produced Alkylpyrazine(s) | Reference(s) |

| Bacillus subtilis | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | mdpi.com |

| Corynebacterium glutamicum | 2,3,5,6-tetramethylpyrazine | researchgate.net |

| Paenibacillus polymyxa | Isopropyl-, isobutyl-, and sec-butyl-substituted pyrazines |

Table 2: Precursors and Intermediates in the Biosynthesis of Common Alkylpyrazines

| Alkylpyrazine | Precursor(s) | Key Intermediate(s) | Producing Microorganism(s) | Reference(s) |

| 2,5-Dimethylpyrazine | L-Threonine | α-Amino-β-ketobutyrate, Aminoacetone | Bacillus subtilis | nist.gov |

| 2,3,5,6-Tetramethylpyrazine | Pyruvate | Acetoin | Bacillus subtilis, Corynebacterium glutamicum | researchgate.net |

Biological Roles and Chemosensory Mechanisms of Dihydropyrazines

Mechanisms of Molecular Interaction

The biological effects of dihydropyrazines are rooted in their ability to interact with and modulate the function of biomolecules and cellular pathways.

Dihydropyrazines and related pyrazine (B50134) compounds exert their biological influence by binding to specific protein targets, including receptors and enzymes. A primary example of this interaction is observed in the olfactory system. Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the membranes of olfactory neurons, are responsible for detecting odors. wikipedia.org The binding of an odorant molecule, such as a pyrazine, to an OR initiates a signaling cascade. wikipedia.org This process begins when the activated receptor alters its conformation and activates an olfactory-type G protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP). wikipedia.org The increase in cAMP opens ion channels, leading to depolarization of the neuron and the transmission of an electrical signal to the brain, resulting in the perception of smell. youtube.com

Research has identified specific binding proteins for pyrazine derivatives. For instance, a soluble pyrazine odorant-binding protein (OBP) has been purified from bovine nasal epithelium, which binds with high affinity to 2-isobutyl-3-methoxypyrazine, a potent bell pepper odorant. nih.gov The binding affinities of a series of pyrazine odorants to this protein were found to correlate with their human odor detection thresholds, suggesting it is a physiologically relevant olfactory receptor. nih.govnih.gov While a single odorant can bind to multiple receptors and a single receptor can recognize multiple odorants, the specific pattern of receptor activation creates a combinatorial code that the brain interprets as a distinct smell. youtube.comnih.govresearchgate.net

Beyond the olfactory system, derivatives of related heterocyclic compounds have been shown to act as enzyme inhibitors. For example, various dihydropyrazole derivatives have been designed and synthesized to function as potent inhibitors of enzymes such as α-amylase, telomerase, and tyrosinase, demonstrating the potential for this class of compounds to interact specifically with enzyme active sites. nih.govfrontiersin.orgnih.gov

Dihydropyrazines can significantly modulate the activity of critical biological pathways, often in response to cellular stress. Dihydropyrazines are known as glycation products that can be generated in the body or ingested through food, and they are capable of generating reactive oxygen species (ROS). nih.gov These ROS can influence ROS-sensitive signaling pathways.

One such pathway is the nuclear factor-κB (NF-κB) signaling pathway, which is central to inflammation. Studies using 3-hydro-2,2,5,6-tetramethylpyrazine (DHP-3), a dihydropyrazine (B8608421) derivative, have shown that it can act as a negative regulator of this pathway in human hepatoma (HepG2) cells stimulated by lipopolysaccharides (LPS). nih.gov DHP-3 was found to decrease the phosphorylation of key proteins (IκB and NF-κB p65) and reduce the expression of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88. nih.gov By inhibiting this cascade, DHP-3 effectively suppressed the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β). nih.gov

Furthermore, the cell cycle is another fundamental biological process that can be modulated by related compounds. The progression through the cell cycle is tightly controlled by signaling pathways such as the ATR-CHK1 and ATM-CHK2 pathways, which respond to DNA damage. mdpi.com Pyrazine derivatives have been developed as inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, a key regulator of the DNA damage response and cell cycle checkpoints. google.com Inhibition of such pathways represents a strategy in cancer therapy to halt the proliferation of tumor cells. mdpi.comnih.gov

| Biological Pathway | Modulating Compound Class | Observed Effect | Potential Outcome |

| TLR4-MyD88-mediated NF-κB Signaling | Dihydropyrazines (e.g., DHP-3) | Negative regulation; decreased phosphorylation of IκB and p65; reduced expression of TLR4 and MyD88. nih.gov | Suppression of inflammatory response. nih.gov |

| Cell Cycle Regulation (ATR Kinase Pathway) | Pyrazine Derivatives | Inhibition of ATR protein kinase. google.com | Arrest of cell cycle progression, particularly in response to DNA damage. mdpi.comgoogle.com |

Dihydropyrazines as Model Compounds in Chemical Biology Studies

Dihydropyrazines serve as valuable model compounds for research in chemical biology, particularly in the study of cellular stress responses. As intermediates of glycation reactions, they are used to investigate the biological consequences of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. researchgate.net

The ability of dihydropyrazines to generate various radical species and ROS allows researchers to probe the molecular mechanisms underlying oxidative stress. nih.gov By exposing cell cultures to dihydropyrazine derivatives like DHP-3, scientists can study the subsequent cellular responses, such as the activation of antioxidant gene expression and the depletion of cellular glutathione (B108866) (GSH). researchgate.net These studies provide insight into how cells cope with redox imbalance and cytotoxicity induced by glycation products. researchgate.net Examining their influence on specific pathways, such as the NF-κB pathway, helps to dissect complex signaling networks and understand how cells translate chemical stimuli into physiological responses. nih.gov

Role in Interspecies Chemical Communication (Semiochemicals)

Semiochemicals are signaling molecules that mediate interactions between organisms. Pyrazines, including dihydropyrazines, are a widespread class of these chemical messengers, playing crucial roles in the survival and reproduction of many species, especially insects.

Many insect species utilize alkylpyrazines as potent alarm pheromones. nih.gov These volatile compounds are released in response to a threat, such as a predator, to warn other members of the same species. researchgate.net The mandibular gland secretions of several species of ponerine ants in the genus Odontomachus contain various alkylpyrazines that act as powerful releasers of alarm behavior. nih.gov For example, the fire ant Solenopsis invicta uses 2-ethyl-3,6-dimethylpyrazine as a component of its alarm pheromone, which can be detected by worker ants at extremely low concentrations. nih.gov

Beyond alarm signals, pyrazines can function in other forms of chemical communication. In leaf-cutter ants, bacteria living within the ants' poison glands produce pyrazines, such as 3-ethyl-2,5-dimethylpyrazine, which are then used by the ants as trail pheromones to guide colony members to food sources. researchgate.netsciencealert.com In a different context, the orchid Drakaea livida achieves pollination through sexual deception by emitting 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine, the very same compound that the female of its pollinator wasp species, Zaspilothynnus nigripes, uses as a sex pheromone to attract mates. nih.gov This represents a fascinating case of a pyrazine acting as a sex pheromone mimic in plant-insect interactions. nih.gov

| Insect Species | Compound(s) | Pheromone Function |

| Solenopsis invicta (Fire Ant) | 2-Ethyl-3,6-dimethylpyrazine | Alarm Pheromone nih.gov |

| Odontomachus hastatus | 2,5-Dimethyl-3-isopentylpyrazine | Alarm Pheromone nih.gov |

| Odontomachus brunneus | 2,6-Dimethyl-3-alkyl (butyl, propyl, etc.)-pyrazines | Alarm Pheromone nih.gov |

| Atta sexdens (Leaf-cutter Ant) | 3-Ethyl-2,5-dimethylpyrazine | Trail Pheromone researchgate.net |

| Zaspilothynnus nigripes (Wasp) | 2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine | Sex Pheromone nih.gov |

The ability of an insect to detect and respond to a specific pyrazine is determined by the precise interaction between the chemical's structure and the insect's chemosensory receptors. Structure-activity relationship (SAR) studies aim to understand how variations in the molecular structure of a semiochemical affect its biological activity.

Research on Drosophila larvae has shown that even structurally similar pyrazines can elicit vastly different behavioral responses, ranging from strong attraction to indifference. nih.gov For example, 2-ethylpyrazine (B116886) is a strong attractant, while the closely related 2-methylpyrazine (B48319) evokes almost no response. nih.gov This high degree of specificity arises from the distinct patterns of activation these compounds trigger across the repertoire of olfactory receptors. nih.gov

Enzymatic Activity Modulation by Dihydropyrazine Derivatives

While direct research on the enzymatic activity modulation of 2-Butyl-5,6-dihydro-3-methylpyrazine is not extensively documented in publicly available scientific literature, the broader class of dihydropyrazine derivatives has been investigated for its interactions with various enzymes. These studies provide insights into the potential for this class of compounds to act as enzyme modulators. The core dihydropyrazine structure can serve as a scaffold for designing molecules that can fit into the active sites of enzymes, leading to either inhibition or, in some cases, activation.

The biological activities of dihydropyrazines, including their potential to modulate enzyme activity, have been a subject of scientific inquiry. For instance, certain 2-alkyl-3,5,6-triphenyl-2,3-dihydropyrazines have been associated with cyclooxygenase (COX) inhibitory activity nih.gov. COX enzymes are crucial in the inflammatory pathway, and their inhibition is a key mechanism for many anti-inflammatory drugs. The ability of a dihydropyrazine derivative to inhibit COX suggests that the heterocyclic ring system can be a pharmacophore for this class of enzymes. The specific nature and potency of this inhibition would, however, be highly dependent on the substituents on the dihydropyrazine ring.

Furthermore, the fully aromatic counterparts, pyrazines, have also been explored as enzyme inhibitors. Studies on 2,6-disubstituted pyrazine derivatives have revealed their potential as inhibitors of Casein Kinase 2 (CK2), a protein kinase involved in cell growth and proliferation nih.gov. This indicates that the pyrazine and, by extension, the dihydropyrazine core can be a template for developing inhibitors of various kinases. The structure-activity relationship studies in these cases often highlight the importance of the substituents in determining the inhibitory potency and selectivity nih.gov.

The general principle of enzymatic modulation by small molecules like dihydropyrazine derivatives involves the molecule binding to the enzyme, often at the active site, thereby preventing the natural substrate from binding. This type of competitive inhibition is a common mechanism. However, non-competitive or uncompetitive inhibition mechanisms are also possible, where the inhibitor binds to a site other than the active site.

In the absence of specific data for this compound, the following table summarizes research findings on the enzymatic modulation by related dihydropyrazine and pyrazine derivatives to illustrate the potential activities of this chemical class.

Table 1: Examples of Enzymatic Modulation by Dihydropyrazine and Related Derivatives

| Compound Class | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| 2-alkyl-3,5,6-triphenyl-2,3-dihydropyrazines | Cyclooxygenase (COX) | Inhibitory Activity | nih.gov |

It is important to note that the specific alkyl and methyl substitutions on this compound would significantly influence its steric and electronic properties, and therefore its potential interaction with any given enzyme. Further targeted research would be necessary to elucidate the specific enzymatic activity profile of this particular compound.

Environmental Studies and Fate

Biodegradation Pathways and Environmental Persistence

There is limited specific information available on the biodegradation of 2-Butyl-5,6-dihydro-3-methylpyrazine. Generally, pyrazines are considered to be relatively resistant to microbial degradation. nih.gov However, some bacteria have been isolated that can utilize various substituted pyrazines as a sole source of carbon and energy. nih.gov The biodegradation of pyrazines is an important area of research, as these compounds can be released into the environment through wastewater from food processing and other industries. capes.gov.brberkeley.edu

The biodegradation of pyrazine (B50134) compounds in wastewater and cow dung has been studied, revealing that a consortium of bacterial genera including Bacillus sp., Flavobacterium sp., Corynebacterium sp., Pseudomonas sp., Streptococcus sp., and Staphylococcus sp. can utilize pyrazine as a source of carbon and nitrogen. While the complete mineralization of the pyrazine ring is a complex process, the initial steps in the degradation of substituted pyrazines often involve the oxidation of the alkyl side chains. nih.gov For this compound, it can be hypothesized that initial enzymatic attack would likely target the butyl and methyl groups.

The persistence of this compound in the environment will depend on various factors including soil type, water content, temperature, and the presence of adapted microbial communities. The dihydro- nature of the pyrazine ring in this compound might influence its susceptibility to microbial attack compared to fully aromatic pyrazines, but specific data is lacking.

Table 1: Potential Factors Influencing the Biodegradation of this compound

| Factor | Potential Impact on Biodegradation |

|---|---|

| Microbial Consortia | Presence of adapted microorganisms capable of pyrazine degradation is crucial. |

| Soil/Sediment Type | Organic matter content can influence sorption and bioavailability. |

| Oxygen Availability | Aerobic pathways are generally more effective for the degradation of aromatic compounds. |

| Temperature and pH | Optimal conditions will favor microbial activity and enzymatic reactions. |

| Nutrient Availability | Presence of other carbon and nitrogen sources may affect the rate of degradation. |

Abiotic Degradation Mechanisms

Abiotic degradation processes, including hydrolysis and photolysis, could contribute to the transformation of this compound in the environment.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of compounds. The stability of the pyrazine ring to hydrolysis is generally high. However, the dihydropyrazine (B8608421) structure may be more susceptible to hydrolysis under certain pH conditions compared to its aromatic counterparts. For some nitrogen-containing heterocyclic compounds, hydrolysis rates are influenced by pH, with either acidic or basic conditions potentially accelerating the process. beilstein-journals.org Without experimental data, the hydrolysis rate of this compound remains speculative.

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can undergo direct photolysis by absorbing light, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals. The potential for photolysis of this compound in aquatic environments would depend on its UV absorption spectrum and the presence of photosensitizing substances in the water. For other nitrogen-containing aromatic compounds, photolysis has been shown to be a significant degradation pathway in surface waters. nih.gov

Table 2: Overview of Potential Abiotic Degradation Pathways

| Degradation Pathway | Description | Influencing Factors |

|---|---|---|

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, Temperature |

| Direct Photolysis | Degradation by direct absorption of UV light. | Wavelength and intensity of light, UV-absorption spectrum of the compound. |

| Indirect Photolysis | Degradation by reaction with photochemically produced reactive species (e.g., hydroxyl radicals). | Presence of photosensitizers (e.g., dissolved organic matter, nitrate). |

Methodologies for Environmental Monitoring and Assessment

Effective environmental monitoring is essential to understand the occurrence, transport, and fate of this compound. Due to its likely presence at trace levels, sensitive analytical methods would be required for its detection and quantification in environmental matrices such as water and soil.

Commonly employed analytical techniques for the analysis of similar volatile and semi-volatile organic compounds include gas chromatography (GC) coupled with mass spectrometry (MS). usgs.govcdc.gov This combination provides both high separation efficiency and specific identification. For water samples, a pre-concentration step such as solid-phase extraction (SPE) or solid-phase microextraction (SPME) would likely be necessary to achieve the required detection limits. usgs.govnih.gov

For soil and sediment samples, an extraction step using an appropriate solvent would be required prior to analysis by GC-MS. The choice of extraction method, such as Soxhlet extraction or accelerated solvent extraction (ASE), would depend on the soil type and the physicochemical properties of the compound.

Table 3: Recommended Analytical Methods for Environmental Monitoring

| Environmental Matrix | Sample Preparation | Analytical Technique |

|---|---|---|

| Water | Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Soil/Sediment | Solvent Extraction (e.g., Soxhlet, ASE) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Air | Sorptive trapping (e.g., Tenax tubes) | Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) |

The assessment of the environmental risk of this compound would involve comparing measured environmental concentrations (MECs) with predicted no-effect concentrations (PNECs). Given the lack of ecotoxicological data for this specific compound, its potential environmental impact is currently unknown. As a flavoring agent, its release into the environment is expected to be diffuse and at low concentrations, but monitoring in wastewater effluents from manufacturing facilities could be warranted. sigmaaldrich.comeuropa.eu

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis of Chiral Dihydropyrazines

The development of stereoselective synthetic methods for chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While numerous methodologies exist for the synthesis of chiral 1,4-dihydropyridines, the catalytic asymmetric synthesis of chiral dihydropyrazines, including 2-Butyl-5,6-dihydro-3-methylpyrazine, remains a less explored area mdpi.com. Future research should focus on developing novel catalytic systems that can efficiently and selectively produce enantiomerically pure forms of this compound.

Promising approaches could involve the use of chiral phosphine catalysts, which have been successful in the asymmetric annulation and cycloaddition reactions of other nitrogen-containing heterocycles researchgate.netchim.it. The development of organocatalytic methods, which offer a more sustainable and environmentally friendly alternative to metal-based catalysts, also presents a significant opportunity frontiersin.org. A key challenge will be to control the regioselectivity and stereoselectivity of reactions involving the dihydropyrazine (B8608421) core.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Potential Reaction | Desired Outcome |

|---|---|---|

| Chiral Phosphines | [4+2] Cycloaddition | High enantioselectivity in the formation of the dihydropyrazine ring. |

| Chiral Brønsted Acids | Asymmetric reduction of pyrazine (B50134) precursor | Stereoselective introduction of chirality at the dihydro centers. |

| N-Heterocyclic Carbenes (NHCs) | Asymmetric C-H functionalization | Enantioselective introduction of substituents on the dihydropyrazine ring. |

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways

Alkylpyrazines are known to be produced by various microorganisms, such as Bacillus subtilis, often contributing to the characteristic aromas of fermented foods asm.orgnih.govnih.gov. The biosynthesis of these compounds typically involves amino acids as precursors researchgate.net. For instance, L-threonine has been identified as a key substrate in the formation of 2,5-dimethylpyrazine (B89654), proceeding through intermediates like aminoacetone asm.orgnih.gov.

The biosynthetic pathway for this compound is currently unknown. Future research should aim to identify microorganisms capable of producing this compound and to elucidate the specific enzymatic reactions involved. This would involve metabolomic studies to identify precursors and intermediates, followed by genomic and proteomic analyses to identify the responsible enzymes. A deeper understanding of these pathways could enable the biotechnological production of this and other novel dihydropyrazines, offering a sustainable alternative to chemical synthesis nih.gov.

Deeper Understanding of Molecular Recognition and Biological Signaling Pathways

The interaction of small molecules with biological receptors is fundamental to their physiological effects nih.govescholarship.orgwsu.edu. While the roles of many pyrazine derivatives as flavor and aroma compounds are well-documented, their potential interactions with biological signaling pathways are less understood. Future investigations should explore the molecular recognition of this compound by olfactory receptors and other potential protein targets.

Computational modeling and simulation can be employed to predict binding affinities and modes of interaction with various receptors escholarship.org. These in silico studies, combined with in vitro and in vivo experiments, could reveal novel biological activities. Understanding these interactions is crucial for potential applications in areas such as flavor science, pest management (as semiochemicals), and even therapeutics. The study of structure-activity relationships will be key to designing dihydropyrazines with specific biological functions.

Development of Novel Dihydropyrazine-Based Materials

Recent advancements have demonstrated the potential of incorporating heterocyclic structures into novel polymeric materials rsc.orgrsc.org. Dihydropyrazine-based polymers have been synthesized and shown to have promising applications as flexible temperature sensors researchgate.net. These materials can be designed to be processable in environmentally friendly solvents like water and alcohol researchgate.net.

Future research in this area should focus on synthesizing and characterizing polymers incorporating the this compound moiety. By tuning the polymer backbone and side chains, it may be possible to develop materials with tailored electronic, optical, and thermal properties. Potential applications for these novel materials could include organic electronics, biodegradable plastics, and specialized coatings researchgate.netyoutube.com.

Table 2: Potential Applications of Dihydropyrazine-Based Polymers

| Material Type | Potential Application | Key Properties to Investigate |

|---|---|---|

| Conjugated Polymers | Organic thin-film transistors (OTFTs) | Charge carrier mobility, on/off ratio, stability. |

| Biobased Polyesters | Biodegradable packaging | Tensile strength, thermal stability, degradation rate. |

| Charged Polymers | Membranes for filtration | Ion-exchange capacity, permeability, selectivity. |

Refined Environmental Impact Assessments and Remediation Strategies

As with any synthetic compound, a thorough understanding of the environmental fate and potential toxicity of this compound is essential. While general information on the biodegradation of pyrazines exists, with some bacteria capable of utilizing them as a carbon source, the specific pathways and rates of degradation for this compound are unknown nih.govresearchgate.net.

Future research should include comprehensive ecotoxicological studies to assess its impact on various organisms and ecosystems. Furthermore, investigating its biodegradability by different microbial communities is crucial for developing effective remediation strategies in case of environmental contamination. While some pyrazine derivatives are considered to have a low environmental impact at typical use levels in animal feed, specific data for this compound is needed nih.gov. The environmental concerns associated with other nitrogen-containing heterocyclic compounds, such as triazine herbicides, underscore the importance of proactive environmental assessment mdpi.comresearchgate.net.

Q & A

Q. What are the established synthetic routes for 2-Butyl-5,6-dihydro-3-methylpyrazine, and how are intermediates characterized?

The compound is synthesized via condensation reactions, such as refluxing dehydroacetic acid with hydrazine derivatives (e.g., 2-hydrazino-4,6-dimethylpyrimidine) in ethanol/acetic acid, followed by rearrangement to form intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione. Key intermediates are characterized using 1H/13C NMR to map proton/carbon environments, IR spectroscopy for functional groups (e.g., carbonyl stretches), and HRMS for molecular mass confirmation. Reaction progress is monitored via TLC, and purification employs preparative chromatography .

Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?

Essential techniques include:

- 1H/13C NMR : Identifies substituent positions and dihydro-pyrazine ring conformation (e.g., coupling constants for diastereotopic protons).

- IR Spectroscopy : Detects functional groups like C=O (1700–1650 cm⁻¹) and N-H stretches (3300–3100 cm⁻¹).

- HRMS : Confirms molecular formula via exact mass analysis (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography : Resolves stereochemical ambiguities by providing bond lengths, angles, and crystal packing data .

Q. What are common side reactions encountered during pyrazine synthesis, and how are they mitigated?

Side reactions include over-alkylation, oxidation of dihydro-pyrazine rings, and hydrazine byproduct formation. Mitigation strategies:

- Controlled Reaction Conditions : Use inert atmospheres (N2/Ar) to prevent oxidation.

- Stoichiometric Precision : Limit excess alkylating agents to avoid over-substitution.

- Purification : Column chromatography or recrystallization removes byproducts. TLC monitoring ensures reaction termination at optimal conversion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/acetic acid mixtures favor condensation .

- Catalyst Selection : Acidic conditions (e.g., HCl/AcOH) accelerate hydrazine coupling, while NaOAc buffers pH for stable intermediates.

- Temperature Gradients : Reflux (80–100°C) promotes rearrangement, while lower temperatures (0–25°C) suppress side reactions. Yield improvements (e.g., 71–82% in morpholine/piperazine derivatives) are achieved via iterative parameter testing .

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for dihydropyrazine derivatives?

Discrepancies arise from dynamic processes (e.g., ring puckering) or crystallographic packing effects. Resolution strategies:

- Variable-Temperature NMR : Probes conformational changes (e.g., coalescence of split signals at higher temps).

- X-ray Diffraction : Provides definitive solid-state structures to validate NMR assignments.

- Computational Validation : DFT simulations (e.g., Gaussian) predict NMR chemical shifts and optimize geometries for comparison .

Q. What mechanistic insights explain the rearrangement of intermediates during pyrazine synthesis?

Rearrangement involves acid-catalyzed keto-enol tautomerism, where dehydroacetic acid derivatives undergo protonation at carbonyl oxygen, followed by hydrazine attack and cyclization. Isotopic labeling (e.g., D2O) tracks proton transfer, while kinetic studies (e.g., rate vs. pH) identify rate-determining steps. Intermediate isolation (e.g., via flash freezing) confirms sequential transformation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Molecular docking (e.g., AutoDock) identifies electrophilic sites (e.g., C-5 in the pyrazine ring) by analyzing frontier molecular orbitals (HOMO/LUMO). Solvent effects are modeled via COSMO-RS, while transition state simulations (e.g., QM/MM) reveal steric/electronic barriers. Predictions align with experimental substituent effects (e.g., electron-withdrawing groups reducing reactivity) .

Q. What strategies enable systematic modification of pyrazine derivatives for structure-activity relationship (SAR) studies?

- Core Functionalization : Introduce aryl/heteroaryl hydrazines to vary substituents at C-3/C-5.

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Pd-BINAP) yield enantiopure dihydro-pyrazines.

- Bioisosteric Replacement : Swap the butyl group with isosteres (e.g., cyclopropyl) to modulate lipophilicity. Biological activity is assessed via in vitro assays (e.g., enzyme inhibition), with SAR trends validated through regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products